(R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride
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Description
“®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride” is a chemical compound with the molecular formula C8H12N2O2S•HCl and a molecular weight of 236.72 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride” consists of a benzene ring substituted with a sulfonamide group and an aminoethyl group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
“®-4-(1-Aminoethyl)benzenesulfonamide hydrochloride” has a molecular weight of 236.72 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the resources I have .Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds are often used in proteomics research .
Mode of Action
ω-Transaminases are valuable tools in biocatalysis due to their stereospecificity and their broad substrate range . They are capable of catalyzing the interchange of amino and keto groups by utilizing the coenzyme pyridoxal-5′-phosphate (PLP) .
Biochemical Pathways
Related compounds such as ω-transaminases are known to play a role in the biosynthesis of amino acids by transamination of the corresponding keto acids .
Result of Action
Related compounds such as ω-transaminases are known to be potential for producing chiral intermediates by asymmetric reduction .
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-6H,9H2,1H3,(H2,10,11,12);1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEDWXLKBDLBEQ-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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